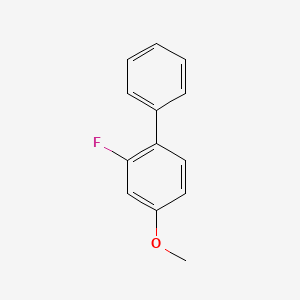

2-Fluoro-4-methoxybiphenyl

Description

Contextualization of Biphenyl (B1667301) Derivatives in Contemporary Chemical Research

Biphenyls and their derivatives are a significant class of aromatic hydrocarbons. Their structural motif is a key component in a variety of organic molecules, including pharmaceuticals, agrochemicals, and liquid crystals. The versatility of the biphenyl scaffold allows for the introduction of various functional groups at different positions, leading to a vast library of compounds with diverse properties. In medicinal chemistry, for instance, biphenyl-containing structures are found in drugs with anti-inflammatory and anti-hypertensive properties. scirp.orgscirp.org The ability to synthesize substituted biphenyls with high precision, often through methods like the Suzuki-Miyaura coupling reaction, has further fueled their exploration in contemporary research. smolecule.comscirp.org

Significance of Fluorine and Methoxy (B1213986) Substituents in Aromatic Systems

The introduction of fluorine and methoxy groups onto an aromatic ring system, as seen in 2-Fluoro-4-methoxybiphenyl, dramatically influences the molecule's characteristics.

The interplay of these two substituents on the biphenyl framework of this compound results in a compound with a unique profile of stability, reactivity, and potential for biological interaction, making it a valuable subject for further scientific investigation.

Chemical and Physical Properties of this compound

The specific properties of this compound are a direct consequence of its molecular structure. While extensive experimental data for this particular compound is not widely available in public literature, its characteristics can be inferred from related structures and computational models.

| Property | Value/Description | Source |

| Molecular Formula | C₁₃H₁₁FO | smolecule.com |

| Molecular Weight | 202.22 g/mol | nih.gov |

| IUPAC Name | 2-fluoro-4-methoxy-1,1'-biphenyl | smolecule.com |

| Synthesis | Commonly synthesized via Suzuki-Miyaura coupling reaction between 2-fluorophenylboronic acid and 4-bromoanisole (B123540). | smolecule.comrsc.org |

Research Applications

While specific, large-scale applications for this compound are not yet established, its structural motifs suggest potential uses in several areas of research:

Medicinal Chemistry: As a substituted biphenyl, it can serve as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic activities. smolecule.com The presence of fluorine suggests it could be explored for developing metabolically stable drug candidates. nih.govnih.gov

Materials Science: The electronic properties imparted by the fluoro and methoxy groups make it a candidate for investigation in the development of new organic electronic materials. smolecule.com

Chemical Synthesis: It can act as a building block or intermediate for the creation of other specialized organic compounds. smolecule.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11FO |

|---|---|

Molecular Weight |

202.22 g/mol |

IUPAC Name |

2-fluoro-4-methoxy-1-phenylbenzene |

InChI |

InChI=1S/C13H11FO/c1-15-11-7-8-12(13(14)9-11)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

RXYOAIUFEXPFRD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 4 Methoxybiphenyl and Analogous Structures

Established Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. researchgate.net

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biphenyl (B1667301) derivatives due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. gre.ac.uknih.govacademie-sciences.fr The reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. nih.gov

For the synthesis of 2-fluoro-4-methoxybiphenyl, a common approach involves the coupling of a fluorinated aryl halide with a methoxyphenylboronic acid, or vice versa. For instance, the reaction of 1-bromo-2-fluoro-4-methoxybenzene with phenylboronic acid or the coupling of 2-fluorophenylboronic acid with 4-bromoanisole (B123540) in the presence of a palladium catalyst and a base can yield the target compound. smolecule.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products. nih.govrsc.org

Recent advancements have focused on expanding the scope of the Suzuki-Miyaura reaction to include more challenging substrates, such as electron-poor and sterically hindered aryl halides and boronates. researchgate.net The use of specialized phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can significantly improve the efficiency of the coupling with these substrates. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Reactions for Biphenyl Synthesis

| Aryl Halide | Arylboronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | [Pd(OAc)₂]/𝛼-aminophosphonate 1 | Cs₂CO₃ | 1,4-Dioxane | 4-Methoxybiphenyl (B1664174) | High | academie-sciences.fr |

| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃/SPhos | Na₂CO₃ | THF/Toluene/H₂O | Fluorinated biphenyls | - | nih.govevitachem.com |

| 2-Iodo-4-nitrofluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | - | Dioxane | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | 81 | rsc.org |

| 4-Bromoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂/PCy₃ | - | THF | 4-Methoxy-4'-methylbiphenyl | 91 | mdpi.com |

| Aryl Bromide | Arylboronic Acid | PdLn@β-CD | Na₂CO₃ | Water | 4-Fluoro-4'-methoxy-biphenyl | - | rsc.org |

The Ullmann reaction, first reported in 1901, is a classic method for the synthesis of symmetrical and unsymmetrical biaryls via the copper-promoted coupling of two aryl halides. wikipedia.org While historically plagued by harsh reaction conditions and limited substrate scope, modern modifications have improved its utility. wikipedia.org The reaction is particularly useful for the synthesis of biphenyls with multiple ortho substituents. researchgate.net

The synthesis of this compound via an Ullmann-type reaction could involve the coupling of 1-halo-2-fluorobenzene with 1-halo-4-methoxybenzene in the presence of a copper catalyst. However, this approach can lead to a mixture of homo-coupled and cross-coupled products, often requiring chromatographic separation. researchgate.net A procedure for synthesizing 2-fluoro-4-methoxyaniline, a precursor, utilizes a copper(I) chloride-mediated methoxylation of a protected 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole. orgsyn.org

Besides the Suzuki-Miyaura and Ullmann reactions, other palladium- or nickel-catalyzed cross-coupling reactions are valuable for biphenyl synthesis. researchgate.net

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an aryl halide, catalyzed by a nickel or palladium complex. nih.gov

Stille Coupling: This method involves the coupling of an organotin compound with an aryl halide, catalyzed by palladium. nih.gov The mechanism proceeds through oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Negishi Coupling: This reaction employs an organozinc reagent and an aryl halide, also catalyzed by nickel or palladium. researchgate.netnih.gov It offers a regio- and chemoselective route to unsymmetrical biaryls. nih.gov

These methods provide alternative synthetic routes to fluorinated and methoxylated biphenyls, each with its own advantages and limitations regarding substrate scope and reaction conditions. nih.gov

Functionalization Reactions of Biphenyl Scaffolds

An alternative approach to constructing substituted biphenyls is the direct functionalization of a pre-existing biphenyl core.

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The regioselectivity of EAS is governed by the electronic properties of the substituents already present on the ring. wikipedia.orguomustansiriyah.edu.iq

In a 4-methoxybiphenyl system, the methoxy (B1213986) group is a strong activating group and an ortho-, para-director due to its electron-donating resonance effect. wikipedia.orgwizeprep.com Therefore, electrophilic substitution, such as fluorination, would be expected to occur at the positions ortho to the methoxy group (positions 3' and 5') and para to the phenyl group (position 4'). The fluorine atom, being an ortho-, para-directing deactivator, would influence the reactivity of the second ring. uomustansiriyah.edu.iq Direct fluorination of 4-methoxybiphenyl would likely lead to a mixture of isomers, making it a less ideal route for the specific synthesis of this compound.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups or halogens. researchgate.netnih.gov The reaction involves the attack of a nucleophile on the aromatic ring and the subsequent departure of a leaving group. mdpi.com

In the context of synthesizing this compound, an SNAr reaction could be employed to introduce the methoxy group. For example, reacting 2,4-difluorobiphenyl (B1582794) with sodium methoxide (B1231860) could potentially yield this compound. The fluorine atom at the 4-position would be more susceptible to nucleophilic attack than the one at the 2-position due to electronic effects. The synthesis of methoxylated polychlorinated biphenyls has been achieved through the reaction of fluoroarene derivatives with sodium methoxide in DMF. nih.gov This strategy highlights the feasibility of using SNAr for the preparation of methoxy-substituted biphenyls from polyfluorinated precursors. nih.gov

Site-Selective Derivatization Reactions

Once the biphenyl core is assembled, site-selective derivatization allows for the introduction of further functionalities. The electronic properties of the existing substituents—the electron-withdrawing fluorine atom and the electron-donating methoxy group—govern the regioselectivity of subsequent reactions. For analogous structures containing reactive handles like an amine group, further functionalization is possible. For example, the amine group in a compound like 4'-Fluoro-4-methoxybiphenyl-3-amine can act as a nucleophile, enabling reactions such as N-acylation or N-alkylation to introduce new molecular complexity. evitachem.com Electrophilic aromatic substitution on the biphenyl rings is also a potential pathway for derivatization, with the positions of attack being directed by the combined electronic influence of the present substituents. evitachem.com

Synthesis of Key Intermediates Preceding this compound

The efficient synthesis of this compound is contingent on the availability of crucial precursor molecules. These intermediates are themselves synthesized through multi-step sequences.

Preparation of Fluoro-methoxy Aromatic Precursors (e.g., 2-Fluoro-4-methoxybenzaldehyde)

2-Fluoro-4-methoxybenzaldehyde serves as a key building block for more complex derivatives. chemicalbook.com This fluorinated aromatic aldehyde can be synthesized from precursors like 4-bromo-3-fluoroanisole. chemicalbook.com An alternative reported route involves the reaction of 2-fluoro-4-methoxyphenol (B70217) with hydrofluoric acid. chembk.com Another method starts from 1,4-dibromo-2-fluorobenzene, which undergoes a metal-halogen exchange followed by formylation with dimethylformamide (DMF) to produce 2-fluoro-4-bromobenzaldehyde. google.com This intermediate can then be reacted with a methoxide source, such as sodium methoxide or methanol (B129727) with potassium carbonate, to replace the bromine atom with a methoxy group via a nucleophilic aromatic substitution (SNAr) reaction. google.com

| Starting Material | Key Reagents | Product | Reference(s) |

| 4-Bromo-3-fluoroanisole | Not specified | 2-Fluoro-4-methoxybenzaldehyde | chemicalbook.com |

| 2-Fluoro-4-methoxyphenol | Hydrofluoric acid | 2-Fluoro-4-methoxybenzaldehyde | chembk.com |

| 1,4-Dibromo-2-fluorobenzene | 1. BuLi/BuMgCl, 2. DMF | 2-Fluoro-4-bromobenzaldehyde | google.com |

| 2-Fluoro-4-bromobenzaldehyde | Sodium methoxide or K₂CO₃/Methanol | 2-Fluoro-4-methoxybenzaldehyde | google.com |

This table summarizes various synthetic routes for the precursor 2-Fluoro-4-methoxybenzaldehyde.

Synthesis of Acylated Biphenyl Intermediates (e.g., 4-acetyl-2-fluoro-4'-methoxybiphenyl)

Acylated biphenyls are important intermediates for creating derivatives with altered electronic and physical properties. The synthesis of 4-acetyl-2-fluoro-4'-methoxybiphenyl has been described starting from an amino-biphenyl precursor. prepchem.com The process involves the formation of a diazonium fluoroborate salt by treating the amino compound with sodium nitrite (B80452) and hydrofluoroboric acid at low temperatures (0-5 °C). prepchem.com This salt is then collected and decomposed by heating in xylene. prepchem.com The resulting crude product is purified by distillation under vacuum and subsequent recrystallization from ethanol (B145695) to yield the final acylated biphenyl. prepchem.com

A similar intermediate, 4-acetyl-4'-fluoro-2-methoxybiphenyl, is synthesized from 4-acetyl-2-amino-4'-fluorobiphenyl. prepchem.com This involves diazotization with sodium nitrite in sulfuric acid, followed by decomposition of the diazonium salt in boiling sulfuric acid to yield a hydroxybiphenyl. prepchem.com The hydroxyl group is then methylated using dimethyl sulfate (B86663) and potassium carbonate in acetone (B3395972) to afford the final product. prepchem.com

| Intermediate Name | IUPAC Name | Melting Point | Reference(s) |

| 4-acetyl-2-fluoro-4'-methoxybiphenyl | 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone | 103-106 °C | prepchem.com, |

| 4-acetyl-4'-fluoro-2-methoxybiphenyl | 1-(4'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-yl)ethanone | 75-77 °C | prepchem.com |

This table presents key data for acylated biphenyl intermediates.

Innovative Synthetic Approaches and Catalytic Systems

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. The synthesis of fluorinated biphenyls has benefited significantly from these advancements.

Photoredox-Catalyzed Strategies for Fluorination

Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-fluorine bonds under mild conditions. mdpi.comresearchgate.net These methods can be applied to the direct fluorination of arenes and heteroarenes. researchgate.net The strategy often involves the generation of a radical cation from an electron-rich aromatic precursor using a photo-excited catalyst, such as an iridium or ruthenium complex, or an organic dye like an acridinium (B8443388) salt. mdpi.comresearchgate.netnih.gov This radical cation is then highly susceptible to nucleophilic attack by a fluoride (B91410) source (e.g., CsF, KF, or [¹⁸F]TBAF). nih.gov This "polarity-reversed" approach, known as Cation Radical-Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr), enables the fluorination of electron-rich aromatic rings that are typically unreactive in traditional SNAr reactions. nih.gov This methodology provides a complementary strategy to classical methods and is particularly valuable for synthesizing complex fluorinated molecules and radiolabeled PET agents. nih.gov

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing. imist.maroyalsocietypublishing.org In the context of biphenyl synthesis, a key area of focus is the replacement of hazardous organic solvents. royalsocietypublishing.org Water is an attractive alternative solvent for cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org The use of water as a reaction medium not only reduces environmental impact but can also be economically advantageous. epitomejournals.com Other green techniques applicable to organic synthesis include microwave-assisted reactions, which can accelerate reaction times, and the use of solid-supported or recyclable catalysts to simplify product purification and reduce waste. epitomejournals.comfarmaciajournal.com Emphasizing atom economy—the efficiency with which atoms from the starting materials are incorporated into the final product—is a core principle that guides the design of more sustainable synthetic routes. imist.maresearchgate.net

Advanced Spectroscopic Elucidation of Molecular and Crystal Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Fluoro-4-methoxybiphenyl, ¹H, ¹³C, and advanced 2D NMR methods collectively provide a complete map of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. The fluorine atom and the methoxy group exert significant effects on the chemical shifts of the protons on their respective phenyl rings.

In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the methoxy group protons appear as a sharp singlet around 3.85 ppm. The aromatic protons exhibit more complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

A representative dataset shows the following proton signals:

A multiplet observed between δ 7.51-7.48 ppm is assigned to the two protons on the fluoro-substituted ring. rsc.org

A multiplet between δ 7.34-7.28 ppm corresponds to two protons on the methoxy-substituted ring. rsc.org

Another multiplet is found between δ 7.11-7.01 ppm, which is attributed to the remaining two protons of the fluoro-substituted ring and one proton of the methoxy-substituted ring. rsc.org

A doublet at approximately δ 6.99 ppm is assigned to the last proton on the methoxy-substituted ring. rsc.org

These assignments are generally consistent across different studies, with minor variations in chemical shifts and coupling constants depending on the specific experimental conditions. rsc.orgwiley-vch.de

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.51-7.48 | m | Ar-H |

| 7.34-7.28 | m | Ar-H |

| 7.11-7.01 | m | Ar-H |

| 6.99 | d | Ar-H |

| 3.82 | s | OCH₃ |

Data sourced from a study using a 500 MHz NMR spectrometer in CDCl₃. rsc.org

Carbon Nuclear Magnetic Resonance (¹³C NMR) Structural Correlation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, including the effects of the fluorine and methoxy substituents. The carbon atom directly bonded to the fluorine atom exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the ¹³C NMR spectra of fluorinated compounds. jeolusa.com

Key features in the ¹³C NMR spectrum of this compound in CDCl₃ include:

A doublet for the carbon bearing the fluorine atom (C-F) at approximately δ 161.95 ppm, with a large coupling constant (JC-F) of around 243.56 Hz. rsc.org

The carbon attached to the methoxy group (C-OCH₃) resonates at about δ 156.33 ppm. rsc.org

Other aromatic carbons appear in the range of δ 111.19 ppm to δ 134.39 ppm. rsc.org

The methoxy carbon (OCH₃) signal is typically found around δ 55.50 ppm. rsc.org

The specific assignments of the quaternary and protonated carbons can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Coupling Constant (Hz) | Assignment |

|---|---|---|

| 161.95 | d, JC-F = 243.56 | C-F |

| 156.33 | C-OCH₃ | |

| 134.39 | Ar-C | |

| 131.07 | d, JC-F = 8.4 | Ar-C |

| 130.73 | Ar-C | |

| 129.62 | Ar-C | |

| 128.69 | Ar-C | |

| 120.83 | Ar-C | |

| 114.83 | d, JC-F = 20.38 | Ar-C |

| 111.19 | Ar-C | |

| 55.50 | OCH₃ |

Data obtained at 125 MHz in CDCl₃. rsc.org

Advanced 2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning proton and carbon signals and for determining the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on each of the aromatic rings, helping to trace the connectivity of the spin systems. anu.edu.aumaynoothuniversity.ie

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). An HMQC or HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly useful for identifying quaternary carbons and for establishing the connectivity between the two phenyl rings and the methoxy group. For instance, correlations would be expected between the methoxy protons and the carbon atom to which the methoxy group is attached, as well as the adjacent aromatic carbons. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. NOESY can provide insights into the preferred conformation (dihedral angle) between the two phenyl rings.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 202, corresponding to its molecular formula C₁₃H₁₁FO. amazonaws.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. rsc.orgamazonaws.com

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for biphenyl (B1667301) derivatives include the loss of substituents and cleavage of the bond between the two rings. For this compound, characteristic fragments might include the loss of a methyl group (CH₃) from the methoxy moiety to give a fragment at m/z 187, and the loss of a formyl radical (CHO) to give a fragment at m/z 173. amazonaws.com

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 202 | 100 | [M]⁺ |

| 187 | 55 | [M-CH₃]⁺ |

| 159 | 65 | [M-CHO-H₂]⁺ |

| 133 | 46 | [C₉H₆F]⁺ |

Data from Electron Ionization (EI) Mass Spectrometry. amazonaws.com

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy)

FT-IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The FT-IR spectrum of this compound, typically recorded as a KBr pellet or a thin film, would show characteristic absorption bands.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Above 3000 cm⁻¹. rsc.org

Aliphatic C-H stretching (of the methoxy group): Just below 3000 cm⁻¹ (e.g., 2935 and 2835 cm⁻¹). rsc.org

C=C aromatic ring stretching: In the region of 1600-1450 cm⁻¹. Specific bands have been reported around 1577, 1486, and 1462 cm⁻¹. rsc.org

C-O stretching (of the methoxy group): Strong absorptions are expected in the 1260-1000 cm⁻¹ region. Bands at approximately 1259 and 1235 cm⁻¹ are characteristic of the aryl ether linkage. rsc.org

C-F stretching: A strong absorption band typically appears in the range of 1250-1000 cm⁻¹, which may overlap with the C-O stretching bands.

Table 4: FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description |

|---|---|

| 2935, 2835 | C-H stretch (aliphatic) |

| 1577, 1486, 1462 | C=C stretch (aromatic) |

| 1259, 1235 | C-O stretch (aryl ether) |

Data from a neat sample. rsc.org

Electronic Spectroscopy (e.g., Ultraviolet-Visible (UV-Vis) Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most prominent absorptions are typically due to π → π* transitions within the biphenyl system.

The position of the maximum absorption wavelength (λ_max) is influenced by the substituents on the aromatic rings. The methoxy group, being an electron-donating group, and the fluorine atom can cause shifts in the absorption bands compared to unsubstituted biphenyl. The UV-Vis spectrum, usually recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show strong absorption bands in the UV region, characteristic of the conjugated π-electron system. rsc.orgbspublications.net The planarity of the biphenyl system also affects the electronic spectrum; greater planarity leads to more extended conjugation and a red shift (shift to longer wavelength) of the λ_max.

Advanced Spectroscopic Analysis of this compound

Following a comprehensive search of scientific literature and crystallographic databases, single-crystal X-ray diffraction (SCXRD) data for the specific chemical compound This compound is not publicly available. The stringent requirements of the requested analysis, which include detailed crystallographic parameters, molecular conformation, and specific intermolecular interactions, necessitate a solved crystal structure.

Research has been published on derivatives that incorporate the this compound moiety within a larger molecular framework. For instance, the crystal structure of 2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde has been determined. scirp.orgnajah.eduresearchgate.netresearchgate.netcore.ac.uk This compound crystallizes in the monoclinic P21/c space group, and its analysis reveals a dihedral angle of 21.51(7)° between the fluoro-phenyl and biphenyl moieties, along with various intermolecular interactions such as C-H···O, C-H···F, and π-π stacking. scirp.orgnajah.eduresearchgate.netcore.ac.uk

Similarly, crystallographic data exists for 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine , which is an isomer of a derivative. iucr.org This compound also crystallizes in the monoclinic P21/c space group, with documented dihedral angles and intermolecular forces. iucr.org

However, the crystallographic parameters and interaction analyses of these more complex derivatives are dictated by the entire molecular structure and its packing in the crystal lattice. These findings cannot be accurately extrapolated or attributed to the parent compound, this compound.

Consequently, without the specific crystal structure data for this compound, it is not possible to generate the detailed scientific article as outlined in the request. The foundational experimental data required to populate the specified sections on crystallographic parameters, dihedral angles, and intermolecular interactions is absent from the available scientific record.

Computational and Theoretical Investigations of 2 Fluoro 4 Methoxybiphenyl

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule, revealing details about its electron distribution and energy landscape. These theoretical approaches are fundamental to predicting the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studies of Electronic Structure

While dedicated Density Functional Theory (DFT) studies focusing exclusively on 2-Fluoro-4-methoxybiphenyl are not extensively documented in the reviewed literature, the electronic structure of this moiety has been investigated as part of larger molecular systems. For instance, theoretical structural optimizations of related complex molecules incorporating the 2-fluoro-biphenyl fragment have been successfully carried out using DFT methods, such as the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.net This level of theory is well-regarded for its ability to provide a reliable description of the geometric and electronic properties of organic molecules.

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. In studies of more complex molecules containing the this compound core, ESP maps have been generated to visualize these properties. researchgate.netcore.ac.uk

Typically, these maps depict regions of negative potential (often colored red) and positive potential (colored blue). The negative potential is generally concentrated around electronegative atoms like oxygen and fluorine, indicating their ability to act as hydrogen bond acceptors. Conversely, regions of positive potential are usually found around hydrogen atoms, particularly those attached to the aromatic rings, making them potential hydrogen bond donors. For a molecule containing a 2-fluoro-biphenyl moiety, the ESP surface analysis reveals the distribution of electrostatic potential, with blue regions corresponding to positive potential and red regions to negative potential. researchgate.net

Conformational Landscape Exploration

The conformational flexibility of biphenyl (B1667301) compounds is primarily defined by the dihedral angle (torsion angle) between the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho substituents and electronic effects that may favor planarity.

For this compound, the substituents at the 2- and 4-positions influence this rotational barrier. In a crystal structure analysis of a larger molecule, 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde, which contains the 2-fluoro-biphenyl fragment, the dihedral angle between the fluoro-phenyl moiety and the adjacent phenyl ring was determined to be 21.51(7)°. researchgate.netresearchgate.netscirp.org This deviation from planarity indicates a twisted conformation in the solid state.

Computational studies on simpler, related molecules like 2-fluorobiphenyl (B19388) and 2-methoxybiphenyl (B167064) shed light on the contributing factors. In 2-halobiphenyls, both steric and electrostatic interactions are at play. nih.gov For 2,2'-difluorobiphenyl, computational models predict a rotational double minimum, highlighting the complex energetic landscape of such substituted biphenyls. acs.org The presence of the ortho-fluoro substituent leads to repulsion with the pi-electron cloud of the adjacent ring, while the methoxy (B1213986) group in the para position of the other ring further modulates the electronic properties without adding significant steric bulk at the biphenyl linkage. The interplay of these forces dictates the preferred conformation and the energy barrier to rotation.

Intermolecular Interaction Analysis

The way molecules pack in a solid state is determined by a network of intermolecular interactions. Understanding these interactions is key to predicting crystal structures and material properties.

Hirshfeld Surface Analysis for Quantifying Interatomic Contacts

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent more distant contacts. In the crystal structure of a molecule containing the 2-fluoro-biphenyl moiety, the analysis reveals various intermolecular interactions that stabilize the crystal packing, including C-H···O and C-H···F hydrogen bonds. researchgate.net

Table 1: Percentage of Various Intermolecular Contacts Contributed to the Hirshfeld Surface for a Molecule Containing the this compound Moiety (Note: This data is derived from the analysis of 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde and is representative of the types of interactions the this compound fragment can engage in.)

| Interaction Type | Contribution (%) |

| H···H | > 30% |

| C···H/H···C | > 20% |

| O···H/H···O | > 10% |

| F···H/H···F | > 5% |

| N···H/H···N | > 5% |

| C···C | > 5% |

| Other | < 5% |

This table is illustrative and based on typical findings for similar, more complex molecules reported in the literature.

Fingerprint Plot Generation for Interaction Mapping

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a summary of the intermolecular contacts in the crystal. core.ac.uk These plots display the distribution of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface). Each type of atomic contact has a characteristic appearance on the fingerprint plot, allowing for the deconvolution of the various interactions.

For a molecule containing the 2-fluoro-biphenyl core, fingerprint plots can distinguish specific interactions, such as H···H, C···H, O···H, and F···H contacts. researchgate.net The plots for H···H contacts typically show a large, diffuse region, indicating their high prevalence on the surface. Sharp spikes are characteristic of stronger, directional interactions like hydrogen bonds, which would be prominent in the O···H and F···H plots. The C···H contacts often appear as "wings" on the plot. These graphical representations are essential for a detailed mapping of the interactions that govern the supramolecular assembly. core.ac.uk

Molecular Modeling and Simulation Approaches

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level. Through molecular modeling and simulation, researchers can gain insights that complement experimental findings, guiding the design of new materials and synthetic pathways.

Prediction of Crystal Polymorphism in Biphenyl Systems

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. rsc.org Computational Crystal Structure Prediction (CSP) methods are increasingly used to explore the potential polymorphic landscape of organic molecules, including biphenyl systems. rsc.orgtandfonline.com

The prediction of crystal polymorphism involves generating a multitude of plausible crystal packing arrangements from the molecular structure and ranking them based on their calculated lattice energies. rsc.orgtandfonline.com This process is challenging due to the vast number of possible structures and the small energy differences often observed between polymorphs. nih.gov For flexible molecules like many biphenyl derivatives, the challenge is compounded by the existence of conformational polymorphs, where the molecule adopts different shapes in different crystal structures. rsc.orgnih.gov

Computational approaches to this challenge include:

Energy Minimization: Searching for local minima on the potential energy surface. These minima correspond to possible crystal structures. pnas.org

Density Functional Theory (DFT): While widely used, standard DFT methods can sometimes fail to accurately predict the relative stabilities of conformational polymorphs. nih.gov Errors in these predictions can exceed the typical energy differences between polymorphs, making reliable ranking difficult. nih.gov

Advanced Methods: To overcome the limitations of DFT, fragment-based methods like dispersion-corrected second-order Møller-Plesset perturbation theory (MP2D) have been employed, showing better agreement with experimental results for challenging systems. nih.gov

Simulation of Crystallization: Advanced simulation techniques, such as well-tempered metadynamics, can be used to simulate the crystallization process from the liquid phase, allowing for the discovery of polymorphs that are stabilized by entropic effects at finite temperatures. pnas.org

Studies on biphenyl-core containing ligands have demonstrated the occurrence of solvent-induced polymorphism, where different solvents lead to the formation of distinct crystal forms. rsc.org Computational analysis, in these cases, helps to understand the interplay of intermolecular forces, such as hydrogen bonds and π–π interactions, that govern the stability of the different phases. rsc.org Furthermore, Hirshfeld surface analysis is a computational method used to analyze intermolecular contacts in crystal structures, as demonstrated in a complex molecule containing a 2-fluoro-phenyl moiety. scirp.orgresearchgate.net

While specific CSP studies on this compound are not prominent in the literature, the principles and computational methodologies developed for other organic and biphenyl-based crystals are directly applicable. Such studies could predict whether this compound is likely to exhibit polymorphism, what the structures of its different forms might be, and their relative thermodynamic stabilities.

Table 1: Computational Methods in Crystal Polymorphism Prediction

| Method | Application | Key Insights |

| Crystal Structure Prediction (CSP) | Generation and ranking of potential crystal structures. rsc.org | Predicts the most likely stable polymorphs based on lattice energy. tandfonline.com |

| Density Functional Theory (DFT) | Calculation of electronic structure and energies. nih.gov | Can be used to rank polymorph stability, though may be inaccurate for conformational polymorphs. nih.gov |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. scirp.orgresearchgate.net | Provides insight into the packing forces stabilizing a crystal structure. scirp.orgresearchgate.net |

| Metadynamics | Simulation of phase transitions, including crystallization. pnas.org | Can reveal temperature-stabilized polymorphs and the role of entropy. pnas.org |

Computational Insights into Reaction Mechanisms

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, which is often synthesized via cross-coupling reactions, theoretical studies provide a deeper understanding of catalyst behavior, reaction pathways, and the factors controlling reactivity and yield.

A primary synthetic route to fluorinated biphenyls is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi-res.com This reaction typically involves a palladium catalyst to couple a boronic acid with an aryl halide. smolecule.com Theoretical studies, often employing Density Functional Theory (DFT), have provided significant insights into this catalytic cycle. researchgate.net

Key computational findings regarding the Suzuki-Miyaura reaction for synthesizing compounds like this compound include:

Rate-Limiting Step: Theoretical investigations have indicated that the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step of the reaction. mdpi-res.com

Ligand Effects: The choice of ligand coordinated to the palladium center is crucial. Computational studies help to understand how different ligands, such as phosphines, influence the catalyst's activity and stability. acs.org

Substituent Effects: The electronic properties of substituents on the reacting partners significantly impact the reaction. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methoxy group in precursors to this compound can influence the rates of key steps in the catalytic cycle. Computational studies on related fluorinated compounds have helped to rationalize these effects. nih.gov

Reaction Pathways: DFT calculations can map out the entire energy profile of the catalytic cycle, identifying transition states and intermediates. This has been applied to understand the synthesis of various fluorinated biphenyls. researchgate.net For instance, in the synthesis of polyfluorinated biphenyls, a significant challenge is the potential for rapid deboronation of fluorinated phenylboronic acids under basic conditions; computational studies can help devise strategies to circumvent such side reactions. acs.org

Beyond the Suzuki-Miyaura reaction, computational methods have been applied to other reactions involving related structures. For example, DFT calculations can model the electrophilic aromatic substitution sites on biphenyl rings. In a study on the cyclopalladation of fluorinated benzyl (B1604629) amines, computational work pointed towards reaction pathways involving multinuclear palladium species, highlighting the complexity of palladium-catalyzed C-H bond activation. acs.org

Table 2: Key Steps in Suzuki-Miyaura Coupling and Computational Insights

| Catalytic Cycle Step | Description | Computational Insights |

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. | Often identified as the rate-limiting step; influenced by the electronic nature of the aryl halide. mdpi-res.com |

| Transmetalation | The organic group is transferred from the boron atom to the palladium center. | The nature of the base and solvent can affect the efficiency of this step. |

| Reductive Elimination | The two organic groups couple and are eliminated from the palladium, forming the biphenyl product and regenerating the Pd(0) catalyst. | The steric and electronic properties of the ligands on palladium influence the ease of this final step. |

Chemical Reactivity and Derivatization Studies of 2 Fluoro 4 Methoxybiphenyl

Reaction Mechanisms and Kinetics

The reactivity of 2-fluoro-4-methoxybiphenyl is largely governed by the electronic effects of its substituents. The fluorine atom, being highly electronegative, acts as a good leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated. acgpubs.orgyoutube.com The methoxy (B1213986) group, on the other hand, is an activating group and directs electrophiles to the ortho and para positions.

Mechanistic Pathways of Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. This reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product. The rate of this reaction is significantly influenced by the presence of electron-withdrawing groups that can stabilize the Meisenheimer intermediate. acgpubs.org

In the context of this compound, the fluorine atom at the 2-position is susceptible to displacement by strong nucleophiles. The polarization of the C-F bond makes the carbon atom electrophilic and thus a prime target for nucleophilic attack. youtube.com

Catalytic Activation and Reaction Dynamics

The C-F bond in fluoroaromatic compounds is notably strong, often necessitating catalytic activation for its cleavage. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds by activating C-F bonds. nih.govmdpi.com These reactions typically involve the oxidative addition of the aryl fluoride to a low-valent palladium complex. The resulting palladium intermediate then undergoes transmetalation with a suitable organometallic reagent, followed by reductive elimination to afford the coupled product and regenerate the palladium catalyst. mdpi.com

Transformations Leading to Advanced Derivatives and Analogs

The structure of this compound offers several sites for modification, allowing for the synthesis of a wide range of derivatives and analogs with potentially interesting properties.

Modification of the Methoxy Group

The methoxy group in this compound can be readily transformed into other functional groups. A common modification is demethylation to yield the corresponding phenol. This can be achieved using various reagents, such as boron tribromide (BBr₃). The resulting hydroxyl group can then serve as a handle for further functionalization, for instance, through etherification or esterification reactions.

Functionalization at Unsubstituted Aromatic Positions

Electrophilic aromatic substitution reactions provide a means to introduce new functional groups at the unsubstituted positions of the biphenyl (B1667301) system. The directing effects of the existing fluoro and methoxy substituents play a crucial role in determining the regioselectivity of these reactions. The methoxy group is a strong activating group and directs incoming electrophiles to the positions ortho and para to it. The fluorine atom is a deactivating group but is also an ortho, para-director.

Considering the positions on the substituted ring of this compound, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating methoxy group. youtube.com

Future Research Directions and Emerging Perspectives for 2 Fluoro 4 Methoxybiphenyl

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of unsymmetrically substituted biphenyls, such as 2-Fluoro-4-methoxybiphenyl, often relies on cross-coupling reactions. The Suzuki-Miyaura coupling is a widely utilized method for creating the biaryl linkage. nih.govacs.orgresearchgate.netresearchgate.netnih.gov Future research in this area will likely focus on the development of more efficient and selective catalytic systems.

Key areas for advancement include:

Catalyst Design: The exploration of novel palladium catalysts with specialized ligands could lead to higher yields and improved selectivity. nih.govnih.govspringernature.comepa.gov The aim is to achieve reactions under milder conditions, with lower catalyst loadings, and with greater tolerance for a wider range of functional groups.

Alternative Coupling Methods: Investigating other cross-coupling reactions, such as Stille, Negishi, or C-H activation-based methods, could provide alternative synthetic pathways with different selectivity profiles.

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound could offer advantages in terms of scalability, safety, and process control, potentially leading to higher purity and more consistent production.

A significant challenge in the synthesis of polysubstituted biphenyls is achieving high regioselectivity. Future synthetic strategies will need to address this to ensure the precise placement of the fluoro and methoxy (B1213986) groups, which is critical for the compound's properties and subsequent applications.

Advanced Computational Studies on Molecular Interactions and Properties

Computational chemistry provides a powerful tool for understanding the structure, properties, and reactivity of molecules at the atomic level. For this compound, advanced computational studies can offer valuable insights and guide experimental work.

Future computational research could focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound. nih.govresearchgate.netresearchgate.netmdpi.com These studies can elucidate the influence of the fluorine and methoxy substituents on the molecule's frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding its electronic and optical properties. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and intermolecular interactions of this compound in different environments, such as in solution or in the solid state. This can provide insights into its self-assembly behavior and its interactions with other molecules.

Non-covalent Interactions: A detailed analysis of the non-covalent interactions, such as hydrogen bonding and halogen bonding, involving the fluorine atom can be performed. Understanding these interactions is key to predicting and controlling the supramolecular architecture of materials based on this compound.

The following table summarizes key computed properties for a related compound, 4-Fluoro-4'-methoxybiphenyl, which can serve as a reference for future computational studies on the 2-fluoro isomer.

| Property | Value |

| Molecular Formula | C13H11FO |

| Molecular Weight | 202.22 g/mol |

| IUPAC Name | 1-fluoro-4-(4-methoxyphenyl)benzene nih.gov |

This data is for 4-Fluoro-4'-methoxybiphenyl and is provided as a reference.

Exploration of New Material Science Applications

The unique combination of a fluorine atom and a methoxy group on a biphenyl (B1667301) core suggests that this compound could be a valuable building block for advanced materials. The introduction of fluorine can significantly alter the electronic and physical properties of organic molecules. rsc.org

Potential applications in material science include:

Organic Electronics: Fluorinated organic compounds are of great interest for applications in organic electronics. rsc.orgwikipedia.org The fluorine atom can lower the HOMO and LUMO energy levels, which can facilitate electron injection and improve the stability of organic electronic devices. rsc.org this compound could be investigated as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. acs.org

Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal technology. The introduction of a lateral fluorine atom can significantly influence the mesomorphic properties, such as the dielectric anisotropy. researchgate.netbeilstein-journals.org Research into the liquid crystalline properties of derivatives of this compound could lead to the development of new materials for display and photonic applications. rsc.org

Specialty Polymers: The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties.

The following table outlines potential material science applications and the role of the key functional groups in this compound.

| Application Area | Role of Fluorine | Role of Methoxy Group |

| Organic Electronics | Modifies energy levels, enhances stability rsc.org | Influences solubility and morphology |

| Liquid Crystals | Induces dipole moment, affects dielectric anisotropy researchgate.netbeilstein-journals.org | Alters mesophase behavior and transition temperatures |

| Specialty Polymers | Increases thermal and chemical stability | Provides a site for further functionalization |

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. The fluorine atom in this compound can play a crucial role in directing the self-assembly of molecules into well-defined supramolecular structures.

Future research in this domain could explore:

Crystal Engineering: The ability of the fluorine atom to participate in various intermolecular interactions, including hydrogen bonds and halogen bonds, can be exploited in crystal engineering to design novel solid-state architectures with desired properties. nih.gov

Self-Assembling Systems: Introducing fluorine into self-assembling systems can lead to more stable and robust lattices. nih.govresearchgate.net The fluorophobic effect can also drive the formation of unique supramolecular architectures in solution. researchgate.net Investigating the self-assembly of this compound and its derivatives could lead to the formation of functional nanomaterials.

Host-Guest Chemistry: The electron-rich aromatic system and the potential for specific interactions through its substituents make this compound an interesting candidate for use in host-guest systems, where it could act as either a host or a guest molecule.

The integration of this compound into supramolecular assemblies opens up possibilities for the creation of new materials with applications in areas such as sensing, catalysis, and molecular recognition.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Fluoro-4-methoxybiphenyl to achieve high yield and purity?

- Methodological Answer : The synthesis of fluorinated biphenyls often employs Suzuki-Miyaura coupling, leveraging palladium catalysts to cross-couple aryl halides (e.g., 2-fluoro-4-methoxyphenylboronic acid) with substituted bromobenzenes. Reaction conditions (e.g., temperature, solvent polarity, and base selection) significantly influence yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for removing unreacted starting materials and regioisomers. Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is advised:

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns. Fluorine’s electron-withdrawing effect causes deshielding of adjacent protons .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS for molecular ion verification.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction (e.g., using synchrotron radiation) resolves bond angles and torsional strain in the biphenyl system .

Q. What are common impurities in this compound synthesis, and how can they be mitigated?

- Methodological Answer : Common impurities include:

- Di- or tri-substituted byproducts : Arise from over-halogenation; mitigated by controlling stoichiometry and reaction time.

- Residual catalysts (Pd) : Removed via aqueous extraction (e.g., EDTA washes) or activated charcoal filtration.

Purity assessment via TLC (Rf comparison) and quantification by ¹⁹F NMR (integration of fluorine signals) ensures reproducibility .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) in fluorinated biphenyls be resolved?

- Methodological Answer : Fluorine’s strong spin-spin coupling (²J, ³J) complicates NMR interpretation. Strategies include:

- 2D NMR (HSQC, HMBC) : Resolves through-space coupling and assigns overlapping signals.

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict chemical shifts and coupling constants, aiding spectral assignment .

- Variable-Temperature NMR : Reduces signal broadening caused by dynamic effects in rigid biphenyl systems .

Q. What experimental designs evaluate the electronic effects of fluorine and methoxy substituents on the biphenyl core?

- Methodological Answer :

- Hammett Analysis : Correlates substituent σ values with reaction rates (e.g., electrophilic substitution) to quantify electronic contributions.

- Electrochemical Studies : Cyclic voltammetry measures redox potentials, revealing fluorine’s electron-withdrawing impact on aromatic rings.

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets model charge distribution and frontier molecular orbitals (HOMO/LUMO) .

Q. How can researchers design experiments to study this compound’s potential as a pharmaceutical intermediate?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying methoxy/fluoro positions) and test bioactivity (e.g., antimicrobial assays using MIC protocols).

- Metabolic Stability Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess metabolic degradation pathways.

- Co-crystallization with Target Proteins : X-ray crystallography identifies binding modes in enzyme active sites (e.g., kinases or GPCRs) .

Safety and Handling

Q. What safety protocols are critical when handling fluorinated biphenyl derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release. Refer to IFRA standards for toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.